![molecular formula C16H25N3O B2735100 N-(2-(4-phenylpiperazin-1-yl)ethyl)isobutyramide CAS No. 1049444-53-2](/img/structure/B2735100.png)
N-(2-(4-phenylpiperazin-1-yl)ethyl)isobutyramide
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Description
N-(2-(4-phenylpiperazin-1-yl)ethyl)isobutyramide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives, which are known for their diverse biological activities.
Scientific Research Applications
Acetylcholinesterase Inhibitors
Compounds with a similar structure, specifically 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been designed and synthesized as acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease (AD) . These compounds have shown moderate acetylcholinesterase inhibitory activities in vitro .
Butyrylcholinesterase Inhibitors
In addition to inhibiting acetylcholinesterase, these compounds also exhibited a certain ability to inhibit butyrylcholinesterase (BuChE) . BuChE, possessing wider substrate specificity than AChE, can take over AChE to some extent to modulate acetylcholine, enhancing cognition functions .
Alzheimer’s Disease Treatment
The synthesized compounds could be considered as a lead compound for the development of AD drugs . The cholinergic deficiency hypothesis, which is the basis of the main therapeutic approach in the treatment of AD, suggests that the low level of acetylcholine (ACh) is the main cause of memory and cognitive impairment in AD patients .
Neurodegenerative Disease Research
The compounds could be used in research related to neurodegenerative diseases. As mentioned, they have potential applications in the treatment of Alzheimer’s disease, which is a neurodegenerative disease characterized by progressive cognitive decline, memory impairment, language dysfunction, and inability to perform daily life tasks as usual .
Molecular Docking Studies
The compounds could be used in molecular docking studies. For example, compound 6g, a selective AChE inhibitor, was confirmed by the molecular docking studies of compound 6g with AChE and BuChE .
Kinetic Study
The mechanism of inhibition of these compounds against AChE was analyzed by the kinetic study . The result indicated that these compounds were the mixed-type inhibitor of competitive inhibition and non-competitive inhibition .
properties
IUPAC Name |
2-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-14(2)16(20)17-8-9-18-10-12-19(13-11-18)15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDHOBIEIHZWLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCN1CCN(CC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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